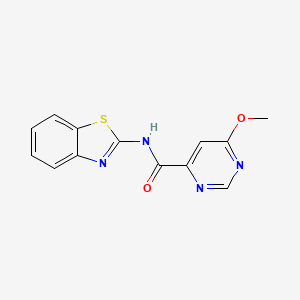

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAUTOMIRPJVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

This approach employs 6-methoxypyrimidine-4-carboxylic acid and 2-amino-1,3-benzothiazole, coupled via 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA). HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine.

Experimental Procedure

A mixture of 6-methoxypyrimidine-4-carboxylic acid (1.0 equiv, 5.0 mmol), HATU (1.2 equiv, 6.0 mmol), and DIPEA (3.0 equiv, 15.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) is stirred at 0°C for 30 minutes. 2-Amino-1,3-benzothiazole (1.1 equiv, 5.5 mmol) is added, and the reaction is warmed to room temperature for 12 hours. The mixture is diluted with ethyl acetate (50 mL), washed with 1 M hydrochloric acid (3 × 20 mL) and saturated sodium bicarbonate (3 × 20 mL), dried over magnesium sulfate, and concentrated. Recrystallization from ethanol yields the product as white crystals (68% yield).

Characterization Data

- $$ ^1H $$-NMR (500 MHz, DMSO-$$ d_6 $$) : δ 12.35 (s, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 8.15 (d, $$ J = 8.2 $$ Hz, 1H, benzothiazole-H), 7.89 (d, $$ J = 8.2 $$ Hz, 1H, benzothiazole-H), 7.52–7.48 (m, 2H, benzothiazole-H), 6.98 (s, 1H, pyrimidine-H), 3.92 (s, 3H, OCH$$ _3 $$).

- HRMS (ESI) : Calculated for C$$ _{13}H$$ _{11}N$$ _4O$$ _2S [M + H]$$ ^+ $$: 303.0654; Found: 303.0658.

Synthetic Route 2: Acid Chloride Aminolysis

Synthesis of 6-Methoxypyrimidine-4-Carbonyl Chloride

Thionyl chloride (5.0 equiv, 25.0 mmol) is added dropwise to 6-methoxypyrimidine-4-carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (15 mL) at 0°C. The mixture is refluxed for 2 hours, then concentrated under reduced pressure to afford the acid chloride as a pale-yellow solid (quantitative yield).

Coupling with 2-Amino-1,3-Benzothiazole

The acid chloride (1.0 equiv, 5.0 mmol) is dissolved in tetrahydrofuran (20 mL) and added to a solution of 2-amino-1,3-benzothiazole (1.2 equiv, 6.0 mmol) and triethylamine (3.0 equiv, 15.0 mmol) at 0°C. The reaction is stirred at room temperature for 6 hours, filtered to remove salts, and concentrated. Column chromatography (SiO$$ _2 $$, ethyl acetate/hexanes 1:3) yields the product (62% yield).

Key Observations

- Side Reactions : Partial hydrolysis of the acid chloride to carboxylic acid occurs if moisture is present, necessitating rigorous anhydrous conditions.

- Yield Optimization : Excess amine (1.2–1.5 equiv) minimizes residual acid chloride hydrolysis.

Synthetic Route 3: Direct Amidation of Ethyl 6-Methoxypyrimidine-4-Carboxylate

Reaction Conditions

Ethyl 6-methoxypyrimidine-4-carboxylate (1.0 equiv, 5.0 mmol) and 2-amino-1,3-benzothiazole (1.5 equiv, 7.5 mmol) are suspended in a 1:1 mixture of methanol and water (20 mL). Sodium hydroxide (2.0 equiv, 10.0 mmol) is added, and the reaction is heated at 80°C for 8 hours. Neutralization with 1 M hydrochloric acid precipitates the product, which is filtered and washed with cold water (55% yield).

Mechanistic Insights

The base facilitates ester hydrolysis to the carboxylate, which subsequently undergoes nucleophilic attack by the amine. This one-pot procedure avoids isolation of intermediates but requires stringent pH control to prevent over-hydrolysis.

Comparative Analysis of Methodologies

| Parameter | Route 1 (HATU) | Route 2 (Acid Chloride) | Route 3 (Ester Aminolysis) |

|---|---|---|---|

| Yield | 68% | 62% | 55% |

| Reaction Time | 12 hours | 8 hours | 8 hours |

| Purification | Recrystallization | Column Chromatography | Filtration |

| Cost | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

- Route 1 offers superior yields but incurs higher costs due to HATU.

- Route 2 balances yield and scalability but requires hazardous reagents (thionyl chloride).

- Route 3 is cost-effective but less efficient for sterically hindered amines.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Consistent molecular ion peaks ([M + H]$$ ^+ $$ at m/z 303.0658) across all routes validate structural integrity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide exhibits promising anticancer properties.

Case Study Findings:

- A study evaluated the compound against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy:

A study reported the Minimum Inhibitory Concentration (MIC) values for related benzothiazole derivatives, indicating strong antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 20 | E. coli |

| Compound B | 15 | S. aureus |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Industrial Applications

Beyond its biological applications, this compound has potential uses in industrial settings:

- Material Science: It can serve as a precursor in the synthesis of novel materials with specific electronic or optical properties.

- Catalysis: Its unique structure allows it to act as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzothiazole-containing derivatives, differing primarily in substituents on the pyrimidine or benzothiazole rings. Key examples include:

Substituent Impact Analysis :

- 6-Methoxy vs.

- Pyrimidine vs. Triazole/Thiazolidinone Cores: Pyrimidine rings (as in the target compound) may offer distinct π-stacking interactions compared to triazoles, which are known for metal coordination and enhanced rigidity .

Molecular Interactions and Solid-State Behavior

- Hydrogen Bonding : The carboxamide group in the target compound likely participates in N–H···O/N interactions, similar to sulfonylhydrazides (N–H···O(sulfonate)) .

- π-π Stacking : Benzothiazole and pyrimidine rings may engage in offset π-π interactions, as observed in analogs (e.g., face-centered stacking in 4-halo derivatives ).

- Crystallographic Differences: Substituents influence packing motifs. For example, 4-F-sulfonylhydrazide crystallizes in monoclinic P2₁/c, whereas bulkier 4-Cl/Br analogs adopt tetragonal P-421c .

Biological Activity

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzothiazole ring and a pyrimidine moiety. The presence of the methoxy group enhances its biological activity.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C12H10N2O2S

- Molecular Weight : 250.29 g/mol

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Compound | MIC (μmol/L) | Bacteria Targeted |

|---|---|---|

| 7a | 4 | E. coli |

| 7b | 12 | S. aureus |

| 7c | 8 | P. aeruginosa |

| Cefotaxime | 6 | E. coli |

The compound has shown effectiveness against various bacterial strains, often outperforming standard antibiotics like cefotaxime .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using various tumor cell lines.

Table 2: Cytotoxicity Data Against Tumor Cell Lines

| Compound | IC50 (μmol/L) | Cell Line |

|---|---|---|

| 7a | 3.61 | NCI-H460 (Lung cancer) |

| 7b | 3.14 | HepG2 (Liver cancer) |

| 7c | 4.20 | HCT-116 (Colon cancer) |

| Doxorubicin | 5 | NCI-H460 |

The results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .

3. Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated notable antioxidant activity.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways.

- DNA Interaction : It can intercalate into DNA structures, leading to disruptions that trigger apoptosis in cancer cells.

- Signaling Pathway Modulation : The compound influences various signaling pathways that are crucial for cell growth and survival .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A recent investigation found that derivatives of this compound showed superior antimicrobial activity compared to traditional antibiotics. The study utilized minimum inhibitory concentration (MIC) values to assess efficacy against various pathogens .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines using the MTT assay, revealing IC50 values that indicate strong potential for therapeutic use in oncology .

- Antioxidant Evaluation : Research has also demonstrated the compound's ability to protect DNA from oxidative damage, suggesting its role as a protective agent against cellular stress .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with condensation of 2-amino-6-methylbenzothiazole with pyrimidine carboxylic acid derivatives. For example, intermediate steps may involve coupling 2-chloropyridine-3-carboxylic acid with benzothiazole amines under reflux conditions using catalysts like DCC (dicyclohexylcarbodiimide). Characterization of intermediates relies on IR spectroscopy (to confirm amide C=O and NH stretches), ¹H/¹³C NMR (to verify methoxy and benzothiazole ring protons), and elemental analysis (to confirm stoichiometry) .

Q. What pharmacological screening methodologies are used to evaluate the bioactivity of this compound?

- Methodological Answer : Pharmacological screening often includes in vitro assays such as:

- Anti-inflammatory activity : Inhibition of albumin denaturation (bovine serum albumin model) to assess protein stabilization .

- Anticancer activity : NCI-60 cell line screening to evaluate cytotoxicity and selectivity indices .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, with IC₅₀ determination via dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, hydrogen bonding networks, and conformational flexibility. Tools like SHELXL refine crystal structures to identify deviations in planarity of the benzothiazole-pyrimidine core. For example, hydrogen bonds between the amide NH and methoxy O atoms can stabilize the crystal lattice, as observed in related benzothiazole-carboxamide structures . ORTEP-3 is used to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters .

Q. What computational strategies are recommended to analyze intermolecular interactions in this compound’s solid-state structure?

- Methodological Answer : Graph-set analysis (as per Etter’s formalism) maps hydrogen-bonding patterns (e.g., R₂²(8) motifs) to classify supramolecular architectures . Pairwise interaction energies can be computed using Hirshfeld surface analysis (via CrystalExplorer) to quantify contributions from H···O, H···N, and π-π interactions. For validation, PLATON checks for missed symmetry or twinning, while CIF validation tools ensure compliance with IUCr standards .

Q. How can researchers reconcile contradictory bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., protein concentration in denaturation assays) or cell line heterogeneity. To address this:

- Perform dose-response normalization to compare activities at equivalent molar concentrations.

- Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 (anti-inflammatory) or topoisomerases (anticancer), identifying off-target interactions .

- Validate with metabolomic profiling (LC-MS) to detect metabolite interference or degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.